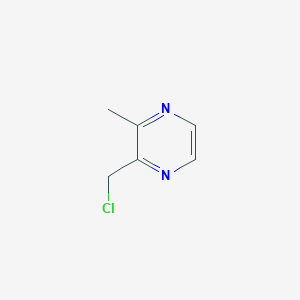

2-(Chloromethyl)-3-methylpyrazine

Overview

Description

2-(Chloromethyl)-3-methylpyrazine is a chlorinated derivative of methylpyrazine, which is a class of compounds known for their presence in various natural systems and their utility in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The chloromethyl group attached to the pyrazine ring makes it a reactive intermediate that can be used for further chemical transformations.

Synthesis Analysis

The synthesis of chloromethylated pyrazines can be achieved through the chlorination of methylpyrazines. For instance, when methylazines like methylpyrazine are treated with N-chlorosuccinimide, they undergo successive chlorination of the methyl group to yield products such as 2-chloromethylpyrazine in preparative yields . Additionally, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines can lead to mono-substituted or bis-substituted products, which indicates the potential for chloromethylpyrazines to be synthesized through reactions involving dichloropyrazine derivatives .

Molecular Structure Analysis

The molecular structure of chloromethylpyrazines can be complex and their analysis requires sophisticated techniques. For example, the low-temperature crystallographic structure and the experimental electron density distribution of a related compound, 6,6′-bis(chloromethyl)-2,2′-bipyrazine, have been determined using high-resolution X-ray diffraction data . This analysis allows for a deeper understanding of the reactivity of these molecules, which is related to the shape of the atomic basins and may be explained in terms of a key/lock-type interaction.

Chemical Reactions Analysis

Chloromethylpyrazines can participate in various chemical reactions due to the presence of the reactive chloromethyl group. The reactivity of bipyrazine rings, for instance, is explained in terms of allylic substitution and rearrangement mechanisms . These reactions can lead to a new family of monofunctionalized bipyrazine derivatives, which serve as molecular building blocks for the synthesis of supermolecules and unsymmetrical ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethylpyrazines are influenced by their molecular structure. For example, the vibrational, conformational, and electronic structures of chlorinated pyridines and pyrazines have been studied using experimental techniques like FTIR and FT-Raman spectroscopy, as well as quantum chemical calculations . These studies provide insights into the thermodynamic properties, charge distribution, and site of chemical reactivity of the molecules. Additionally, the electronic properties, such as HOMO and LUMO energies, can be measured by time-dependent TD-DFT approaches, which are crucial for understanding the reactivity and stability of these compounds .

Scientific Research Applications

Application 2: Synthesis of Zn2±Sensitive Magnetic Resonance Imaging Contrast Agent

- Summary of Application: 2-(Chloromethyl)pyridine hydrochloride was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not detailed in the source .

Application 3: Production of Glycerol and Epoxy Resins

- Summary of Application: Epichlorohydrin, a compound structurally similar to 2-(Chloromethyl)-3-methylpyrazine, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not detailed in the source .

Application 4: Design and Synthesis of Hypercrosslinked Porous Polymer Materials

- Summary of Application: Chloromethyl groups, similar to the one present in 2-(Chloromethyl)-3-methylpyrazine, can act as functional moieties to form reticular networks via self-condensation . These networks have been used in various applications including catalysis, adsorption, and fast separation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not detailed in the source .

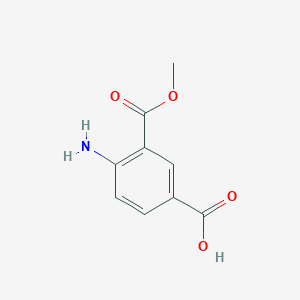

Application 5: Synthesis of Salicylic Acid Derivative

- Summary of Application: A novel salicylic acid derivative called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). This compound is known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for new drug development .

Application 6: Synthesis of Chloromethyl Ethylene Carbonate

- Summary of Application: The catalytic activity of both ZIF-8 and Zr/ZIF-8 has been investigated for the synthesis of chloromethyl ethylene carbonate (CMEC) using carbon dioxide (CO2) and epichlorohydrin (ECH) under solvent-free conditions .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: At optimum conditions, the conversion of ECH, selectivity and the yield of CMEC are 93%, 86%, and 76%, respectively .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYGCYJUSJWSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510895 | |

| Record name | 2-(Chloromethyl)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-3-methylpyrazine | |

CAS RN |

81831-67-6 | |

| Record name | 2-(Chloromethyl)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)